8-(1H-Imidazol-1-ylmethyl)-6-propylergoline (8-beta)-
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Overview
Description
8-(1H-Imidazol-1-ylmethyl)-6-propylergoline (8-beta)- is a synthetic compound that belongs to the ergoline family Ergoline derivatives are known for their diverse pharmacological activities, including their use in treating migraines, Parkinson’s disease, and as vasoconstrictors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1H-Imidazol-1-ylmethyl)-6-propylergoline (8-beta)- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the ergoline core structure.
Imidazole Introduction: The imidazole ring is introduced through a nucleophilic substitution reaction.
Propyl Group Addition: The propyl group is added via an alkylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
8-(1H-Imidazol-1-ylmethyl)-6-propylergoline (8-beta)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the imidazole ring or the ergoline core.
Substitution: The imidazole ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can introduce various functional groups to the imidazole ring.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating neurological disorders and cardiovascular diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(1H-Imidazol-1-ylmethyl)-6-propylergoline (8-beta)- involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, vasoconstriction, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
Ergoline Derivatives: Compounds like ergotamine and bromocriptine share structural similarities.
Imidazole-Containing Compounds: Molecules such as histamine and cimetidine also feature the imidazole ring.
Uniqueness
8-(1H-Imidazol-1-ylmethyl)-6-propylergoline (8-beta)- is unique due to its specific combination of the ergoline core and the imidazole ring, which may confer distinct pharmacological properties and applications.
Properties
CAS No. |
160730-60-9 |
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Molecular Formula |
C21H26N4 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
(6aR,9R)-9-(imidazol-1-ylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C21H26N4/c1-2-7-25-13-15(12-24-8-6-22-14-24)9-18-17-4-3-5-19-21(17)16(11-23-19)10-20(18)25/h3-6,8,11,14-15,18,20,23H,2,7,9-10,12-13H2,1H3/t15-,18?,20+/m0/s1 |
InChI Key |
UGFOWUCPSMBXHL-BEHPGTHXSA-N |
Isomeric SMILES |
CCCN1C[C@@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)CN5C=CN=C5 |
Canonical SMILES |
CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CN5C=CN=C5 |
Origin of Product |
United States |
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